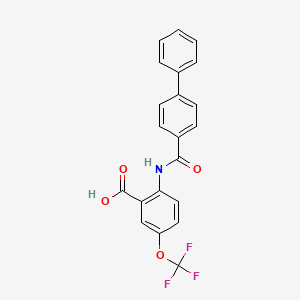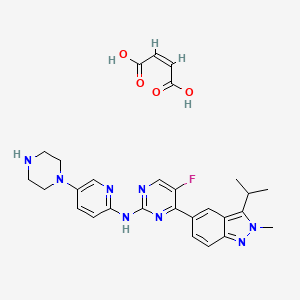![molecular formula C22H19N3O2S2 B10857001 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B10857001.png)
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HP210 is a selective glucocorticoid receptor modulator. It is known for its ability to inhibit the messenger ribonucleic acid expression of interleukin-1 beta and interleukin-6. This compound has shown potential in the study of inflammation-related diseases due to its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HP210 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of a substituted benzene ring with a suitable reagent to form the core structure.
Functional Group Introduction: The core structure is then modified by introducing various functional groups through reactions such as halogenation, nitration, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain HP210 in its pure form.
Industrial Production Methods
In an industrial setting, the production of HP210 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
HP210 undergoes several types of chemical reactions, including:
Oxidation: HP210 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of HP210 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: HP210 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HP210 can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
HP210 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammation-related diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
HP210 exerts its effects by modulating the glucocorticoid receptor. It binds to the receptor and inhibits the expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6. This leads to a reduction in inflammation and other related symptoms. The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the mitogen-activated protein kinase pathway .
Comparison with Similar Compounds
HP210 is unique in its selective modulation of the glucocorticoid receptor. Similar compounds include:
Dexamethasone: A potent glucocorticoid receptor agonist with strong anti-inflammatory effects.
Prednisolone: Another glucocorticoid receptor agonist used in the treatment of various inflammatory conditions.
Mifepristone: A glucocorticoid receptor antagonist with applications in both medicine and research.
HP210 stands out due to its selective modulation, which allows for targeted therapeutic effects with potentially fewer side effects compared to other glucocorticoid receptor modulators .
Properties
Molecular Formula |
C22H19N3O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
AJJBGZJAGZSMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


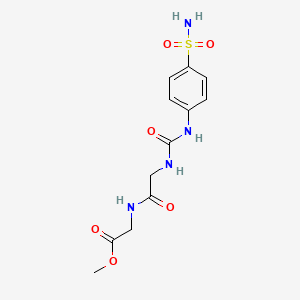
![N-(2-Fluorobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10856934.png)
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)
![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)
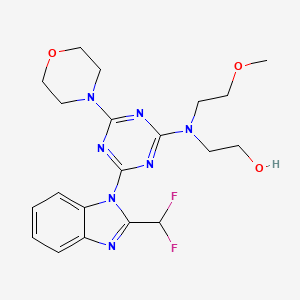


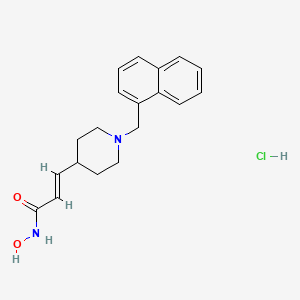
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate](/img/structure/B10856979.png)



